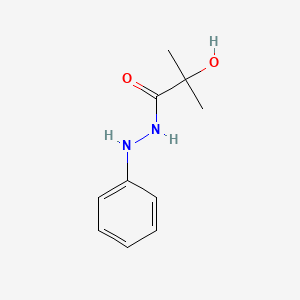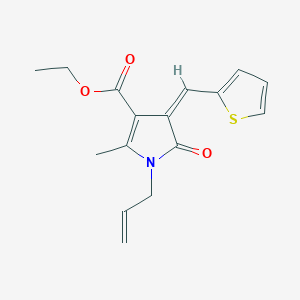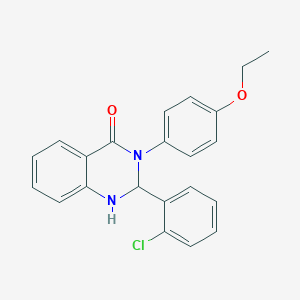
Lactic acid, 2-methyl-, 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactic acid, 2-methyl-, 2-phenylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from lactic acid, which is a naturally occurring organic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:
Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lactic acid, 2-methyl-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Lactic acid, 2-methyl-, 2-phenylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lactic acid, 2-methyl-, hydrazide
- Lactic acid, 2-phenylhydrazide
- Lactic acid, hydrazide
Uniqueness
Lactic acid, 2-methyl-, 2-phenylhydrazide is unique due to the presence of both the 2-methyl and 2-phenyl groups These groups confer specific chemical properties and reactivity, making the compound distinct from other hydrazides
Propriétés
| 15421-39-3 | |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13) |
Clé InChI |
CHIAHVSUEUXUMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NNC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![ethyl 4-(4-chlorophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541624.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)

![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11541639.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11541654.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)

![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
